molecular formula C19H23ClN2O2 B12393700 5-HT2 agonist-1

5-HT2 agonist-1

Cat. No.: B12393700
M. Wt: 346.8 g/mol
InChI Key: JDRSVSLEOWVPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-HT2 agonist-1 typically involves the preparation of indole derivatives, which are then modified to achieve the desired selectivity for the 5-hydroxytryptamine 2 receptors. One common synthetic route involves the use of 3-(2-(aminoethyl)-indol-4-ol derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 5-HT2 agonist-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Properties

Molecular Formula

C19H23ClN2O2

Molecular Weight

346.8 g/mol

IUPAC Name

3-[2-[(2-methoxyphenyl)methylamino]ethyl]-1-methylindol-4-ol;hydrochloride

InChI

InChI=1S/C19H22N2O2.ClH/c1-21-13-15(19-16(21)7-5-8-17(19)22)10-11-20-12-14-6-3-4-9-18(14)23-2;/h3-9,13,20,22H,10-12H2,1-2H3;1H

InChI Key

JDRSVSLEOWVPMA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC=C2O)CCNCC3=CC=CC=C3OC.Cl

Origin of Product

United States

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